4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 350477-10-0
VCID: VC7678925
InChI: InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3
SMILES: CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

CAS No.: 350477-10-0

Cat. No.: VC7678925

Molecular Formula: C15H14N2O2

Molecular Weight: 254.289

* For research use only. Not for human or veterinary use.

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol - 350477-10-0

Specification

CAS No. 350477-10-0
Molecular Formula C15H14N2O2
Molecular Weight 254.289
IUPAC Name 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol
Standard InChI InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3
Standard InChI Key LXXCOQFLSNNADZ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoxazole scaffold—a benzene ring fused to an oxazole heterocycle—with substituents at the 2-, 4-, and 5-positions (Figure 1). The 2-position is occupied by a phenol group, while the 5-position contains an ethyl substituent. A primary amine group at the 4-position enhances solubility and enables hydrogen bonding .

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol, reflects its substitution pattern. The planar benzoxazole core precludes stereoisomerism, though conformational flexibility arises from the ethyl and hydroxyl groups .

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValueMethod/Source
Molecular formulaC15H14N2O2PubChem
Molecular weight254.28 g/molPubChem
SMILESCCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)OPubChem
Aqueous solubilityModerate (estimated 184 µM)Analogous to
logP (lipophilicity)2.1 (predicted)PubChem

The moderate solubility, attributed to the phenolic -OH and primary amine groups, contrasts with typical lipophilic benzoxazoles, suggesting improved bioavailability .

Synthesis and Structural Modification

General Synthetic Routes

Benzoxazole derivatives are typically synthesized via cyclization of ortho-aminophenols with carboxylic acid derivatives . For 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol, a plausible pathway involves:

  • Coupling: Reacting 5-ethyl-2-aminophenol with a protected hydroxyphenylcarboxylic acid using coupling agents like HATU or EDCI.

  • Cyclization: Heating the intermediate amide with acid catalysts (e.g., p-toluenesulfonic acid) in toluene under Dean-Stark conditions to remove water .

  • Deprotection: Cleaving protecting groups (if used) to yield the free phenol and amine functionalities.

A representative reaction is:

5-Ethyl-2-aminophenol+4-Hydroxybenzoic acidTsOH, toluene4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol\text{5-Ethyl-2-aminophenol} + \text{4-Hydroxybenzoic acid} \xrightarrow{\text{TsOH, toluene}} \text{4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol}

Structural Analogues and SAR

Structure-activity relationship (SAR) studies on related 2-arylbenzoxazoles highlight critical modifications:

  • 5-Substituents: Ethyl groups enhance hydrophobic interactions with target proteins while maintaining metabolic stability .

  • 4-Amino Group: Improves water solubility by 40–60% compared to non-amylated analogues, as observed in compound F1 (184 µM solubility) .

  • Phenol Group: Facilitates hydrogen bonding with residues like Glu169 in adenosine A2A receptors, mimicking known antagonists .

Pharmacological Profile

Adenosine A2A Receptor Antagonism

Benzoxazoles with 2-aryl and 5-alkyl substitutions exhibit micromolar affinity for A2A receptors . While direct binding data for 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol are unavailable, structural analogues like D1 (Ki = 10 µM) demonstrate:

  • Competitive inhibition of adenosine-induced cAMP production.

  • Neuroprotective effects in Parkinson’s disease models via dopamine modulation .

Solubility and ADME Properties

The compound’s calculated logP (2.1) and polar surface area (89 Ų) suggest favorable absorption and blood-brain barrier penetration . Analogues with similar structures show:

  • Caco-2 permeability: 12 × 10⁻⁶ cm/s (indicative of moderate oral bioavailability).

  • CYP450 inhibition: Low risk (IC50 > 50 µM for CYP3A4 and 2D6) .

Applications in Drug Discovery

Neurodegenerative Diseases

A2A receptor antagonists are pursued for Parkinson’s and Alzheimer’s therapies. The compound’s ability to penetrate the CNS and modulate dopamine signaling positions it as a candidate for:

  • Reducing motor deficits in Parkinsonian models.

  • Attenuating neuroinflammation via microglial A2A receptor blockade .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator